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Compound of Interest

Compound Name: 6-Bromo-4-chloro-1H-indazole

Cat. No.: B1343640 Get Quote

Despite its significance as a heterocyclic building block in medicinal chemistry, a detailed

experimental crystal structure of 6-Bromo-4-chloro-1H-indazole, including quantitative data

such as unit cell dimensions, bond lengths, and bond angles, is not publicly available in

crystallographic databases as of late 2025. Consequently, a comprehensive technical guide on

its specific crystal structure cannot be compiled.

This absence of data in repositories like the Cambridge Crystallographic Data Centre (CCDC)

and other open-access crystallographic databases indicates that the single crystal X-ray

diffraction analysis required to determine its three-dimensional atomic arrangement has likely

not been performed or its results have not been published. For the closely related isomer, 4-

Bromo-6-chloro-1H-indazole, it has also been noted that a specific crystal structure is not

publicly available.

While the precise crystal structure remains undetermined, this guide provides a general

overview of the experimental protocols typically employed for such a determination and the

expected structural features of this class of compounds.

General Physicochemical Properties
A summary of the computed and known properties of 6-Bromo-4-chloro-1H-indazole is

presented below.
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Property Value Source

Chemical Formula C₇H₄BrClN₂ PubChem[1]

Molecular Weight 231.48 g/mol PubChem[1]

CAS Number 885518-99-0 ChemScene[2]

Appearance
Off-white to yellow solid

(predicted for isomer)
Benchchem[3]

Melting Point
219-221°C (predicted for

isomer)
Benchchem[3]

LogP 2.9788 ChemScene[2]

Hypothetical Experimental Workflow for Crystal
Structure Determination
The determination of the crystal structure of a compound like 6-Bromo-4-chloro-1H-indazole
would typically follow the well-established methodology of single-crystal X-ray diffraction. The

general workflow is outlined below.
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General Workflow for Single-Crystal X-ray Diffraction
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Caption: A generalized workflow for determining a molecular crystal structure.
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Detailed Experimental Protocols (Generalized)
The following sections detail the standard procedures that would be anticipated in a study to

determine the crystal structure of 6-Bromo-4-chloro-1H-indazole.

Synthesis and Purification
The first step involves the synthesis of 6-Bromo-4-chloro-1H-indazole. While various

synthetic routes for indazole derivatives exist, a common approach involves the cyclization of

appropriately substituted anilines. Following synthesis, the compound must be purified to a

high degree, typically greater than 98%, to facilitate the growth of high-quality single crystals.

Purification methods often include recrystallization or column chromatography.

Crystal Growth
Growing single crystals suitable for X-ray diffraction is often the most challenging step.

Common techniques include:

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent

mixture) is allowed to evaporate slowly at a constant temperature.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second

solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent slowly

diffuses into the compound's solution, reducing its solubility and promoting crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is

slowly cooled, leading to supersaturation and crystal formation.

X-ray Diffraction Data Collection
A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray

beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to

minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series

of orientations while irradiating it with monochromatic X-rays. The diffracted X-rays are

detected, and their intensities and positions are recorded.

Structure Solution and Refinement
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The collected diffraction data is processed to yield a set of structure factors. These are then

used in computational programs to solve the "phase problem" and generate an initial electron

density map of the unit cell. From this map, an initial model of the molecular structure can be

built. This model is then refined against the experimental data using least-squares methods,

which adjust atomic positions, and thermal parameters to improve the agreement between the

calculated and observed structure factors.

Anticipated Structural Features and Signaling
Pathways
Indazole derivatives are known to be "privileged structures" in medicinal chemistry, frequently

appearing in compounds designed to interact with various biological targets. For instance,

derivatives of 3-aminoindazoles are found in potent tyrosine kinase receptor inhibitors used to

suppress tumor growth and in capsid inhibitors for the treatment of HIV-1.

Should the crystal structure of 6-Bromo-4-chloro-1H-indazole be determined, it would provide

invaluable information on:

Molecular Geometry: Precise bond lengths and angles, confirming the planarity of the

indazole ring system.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing

hydrogen bonding patterns (e.g., N-H···N interactions) and potential π–π stacking, which are

crucial for understanding its physical properties and for rational drug design.

Tautomeric Form: Unambiguous identification of the dominant tautomer (proton on N1 vs.

N2) in the solid state.

The halogen substituents (bromine and chlorine) on the indazole scaffold provide sites for

further chemical modification through cross-coupling reactions, allowing for the synthesis of

diverse libraries of compounds for drug discovery programs.
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Role of 6-Bromo-4-chloro-1H-indazole in Drug Discovery
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Caption: A simplified logical flow of using a core scaffold in drug discovery.

In conclusion, while a specific, in-depth technical guide on the crystal structure of 6-Bromo-4-
chloro-1H-indazole cannot be provided due to the lack of public data, the methodologies for
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its determination are well-established. The elucidation of its solid-state structure would be a

valuable contribution to the fields of crystallography, organic synthesis, and medicinal

chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

